molecular formula C26H25N5O3S B2695383 (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 494219-87-3

(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2695383
CAS No.: 494219-87-3
M. Wt: 487.58
InChI Key: VAQPEECRUQTINJ-FYJGNVAPSA-N
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Description

Historical Development of Thiazolopyrimidine Research

Thiazolo[3,2-a]pyrimidines emerged as a focus of synthetic organic chemistry in the mid-20th century, with early work emphasizing their structural analogy to purine nucleosides. The fusion of thiazole and pyrimidine rings at the 3,2-a position creates a rigid, planar scaffold amenable to diverse functionalization. Key milestones include:

  • 1950s–1980s : Initial syntheses via cyclocondensation of thiouracil derivatives with α-haloketones.
  • 1990s–2000s : Development of one-pot multicomponent reactions, such as the use of tetrahydropyrimidine-2(1H)-thiones with 1,3-diketones.
  • 2010s–Present : Application of regioselective strategies (e.g., NBS-mediated synthesis) and phosphonylation techniques to enhance structural diversity.

Recent studies highlight their anticancer potential, with derivatives showing topoisomerase II inhibition and DNA-binding activity.

Significance in Heterocyclic Medicinal Chemistry

Thiazolo[3,2-a]pyrimidines occupy a unique niche due to:

  • Planar aromaticity : Facilitates intercalation with biological targets like DNA and enzymes.
  • Tunable electronic properties : Electron-withdrawing/donating groups modulate reactivity and binding affinity. For example, 5-methylfuran substituents enhance lipophilicity and π-stacking interactions.
  • Multitarget potential : Demonstrated activity against kinases, topoisomerases, and tubulin.

Table 1 summarizes key pharmacological activities of related derivatives:

Substituents Biological Activity IC₅₀ / GI₅₀ (μM) Source
3-Oxo-5-(2,4-dimethoxyphenyl) Topoisomerase II inhibition 0.23 ± 0.01
2-(Furan-3-ylmethylene) DNA minor groove binding 28.38 ± 1.1
5-(4-Chlorophenyl) Antiproliferative (A549 cells) 1.07

Structural Classifications and Nomenclature

The target compound’s structure follows IUPAC guidelines for fused heterocycles:

  • Core : Thiazolo[3,2-a]pyrimidine (bridgehead nitrogen at position 1).
  • Substituents :
    • C2 : (E)-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene] (pyrazole-derived Schiff base).
    • C5 : 5-Methylfuran-2-yl (furan ether).
    • C6 : N-Phenylcarboxamide (aryl amide).
  • Stereochemistry : The (2E) configuration ensures optimal spatial orientation for target binding.

Bioisosteric Relationship with Purine Nucleosides

Thiazolo[3,2-a]pyrimidines serve as purine isosteres by mimicking:

  • Hydrogen-bonding motifs : The N1 and N3 atoms replicate adenine’s Watson-Crick face.
  • Planar geometry : Facilitates intercalation into DNA similar to etoposide and doxorubicin.
  • Metabolic stability : Replacement of purine’s labile glycosidic bond with a thiazole ring enhances resistance to enzymatic degradation.

Research Evolution of Multi-Heterocyclic Thiazolopyrimidines

Recent trends emphasize hybrid systems to overcome monoheterocyclic limitations:

  • Pyrazole hybrids : Improve solubility and kinase inhibition (e.g., CDK2, EGFR).
  • Furan hybrids : Enhance DNA intercalation via extended π-conjugation.
  • Amide-functionalized derivatives : Promote hydrogen bonding with protease active sites.

Synthetic advances include three-component reactions for pyrazolo-thiazolopyrimidines and phosphonylation at C3/C7.

Academic Interest in Pyrazole-Furan-Thiazolopyrimidine Hybrids

The integration of pyrazole and furan motifs addresses key drug design challenges:

  • Pyrazole : Introduces metabolic stability and hydrogen-bond donors.
  • Furan : Modulates electron density and enhances bioavailability.
  • Synergistic effects : Combined substitution at C2 and C5 improves topoisomerase II inhibition (IC₅₀ < 1 μM in some derivatives).

Current research focuses on optimizing substituent patterns for selective cytotoxicity and reduced off-target effects.

Properties

IUPAC Name

(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-5-30-17(4)18(14-27-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(16(3)28-26(31)35-21)24(32)29-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,29,32)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPEECRUQTINJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-a]pyrimidine structure, followed by the introduction of various substituents through condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, particularly in the realm of antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine compounds demonstrate notable antimicrobial effects. The incorporation of pyrazole and furan moieties enhances their efficacy against various bacterial strains and fungi. For instance, studies indicate that compounds with similar structures to the target compound exhibit promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The thiazolo[3,2-a]pyrimidine framework is recognized for its potential in anticancer drug development. Compounds containing this scaffold have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The specific interactions of the pyrazole ring with cellular targets are believed to contribute to these effects .

Synthesis of Novel Compounds

The synthesis of (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through multi-component reactions involving readily available precursors. This method not only streamlines the synthesis process but also allows for the exploration of structure–activity relationships (SAR) by modifying various substituents on the core structure .

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science:

Organic Electronics

Due to its conjugated system and potential for charge transport, the compound may be explored as a candidate for organic electronic devices. Research into similar thiazolo[3,2-a]pyrimidine derivatives has indicated their utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensors

The electronic properties associated with the pyrazole and furan components suggest potential applications in sensor technology. The ability to modify the electronic characteristics through substitution can lead to enhanced sensitivity and selectivity for detecting various analytes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazolo[3,2-a]pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that modifications at the 7-position significantly enhanced activity against resistant strains compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl exhibited IC50 values in the micromolar range against breast cancer cells, suggesting a strong potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivity Synthesis Yield Crystallographic Features
Target Compound 2: (1-ethyl-5-methylpyrazol-4-yl)methylidene; 5: 5-methylfuran-2-yl; 6: N-phenyl carboxamide 534.6 Under investigation (predicted anticancer activity) Not reported Flattened boat conformation (predicted); dihedral angles between fused rings likely >80°
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4,6-trimethoxybenzylidene; 5: phenyl; 6: ethyl carboxylate 561.6 Anticancer (in vitro) 78% Flattened boat conformation; dihedral angle 80.94° between thiazolopyrimidine and benzene rings
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione core with chlorobenzyl groups 419.3 Antimicrobial 65% Hexameric hydrogen-bonded aggregates via N–H···O/S interactions

Key Observations :

  • Conformational Flexibility : The dihedral angles in analogous thiazolopyrimidines (>80°) suggest rigid frameworks that favor π-π stacking in biological targets .

Pharmacological and Mechanistic Comparisons

Table 2: Bioactivity and Mechanism of Action

Compound Biological Activity Proposed Mechanism Selectivity (Cancer vs. Normal Cells) References
Target Compound Predicted ferroptosis induction (based on structural similarity to FINs) ROS generation via electron-deficient pyrimidine core; interaction with GPX4 Not tested Hypothesized from
Natural FINs (e.g., artemisinin derivatives) Ferroptosis induction in OSCC Iron-dependent lipid peroxidation Higher sensitivity in OSCC cells
Ethyl 7-methyl-3-oxo-5-phenyl... () Antiproliferative (HeLa cells) Tubulin polymerization inhibition Not reported

Critical Insights :

  • Ferroptosis Potential: The target compound’s electron-deficient pyrimidine core may act similarly to FINs, inducing oxidative stress in cancer cells . However, its synthetic origin contrasts with natural FINs, which often require metabolic activation.
  • Selectivity: highlights that OSCC cells are more sensitive to ferroptosis than normal cells, suggesting a therapeutic window for the target compound if validated .

Implications for Drug Development

The target compound’s structural uniqueness—particularly its pyrazole and furan substituents—positions it as a candidate for selective ferroptosis induction or tubulin inhibition. However, its pharmacological profile must be validated against benchmarks like ’s antiproliferative activity and ’s selectivity data. Future studies should prioritize:

Crystallographic Validation using SHELXL or ORTEP to confirm conformational stability .

In Vitro Screening against OSCC and other cancer models to assess ferroptosis induction .

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by its unique structural components. This article provides an in-depth analysis of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O3SC_{21}H_{24}N_{6}O_{3}S, with a molecular weight of 440.52 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H24N6O3S
Molecular Weight440.52 g/mol
IUPAC Name(2E)-N-[1-(ethyl)-5-methylpyrazol-4-yl]methylene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of pyrazole exhibited minimum inhibitory concentrations (MICs) ranging from 14 to 30 µM against both Gram-positive and Gram-negative bacteria . The specific antimicrobial activity of the target compound remains to be extensively characterized.

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazole compounds has been documented. For example, certain derivatives were found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly. In comparative studies, some compounds demonstrated up to 85% inhibition at concentrations as low as 10 µM . The potential mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Anticancer Activity

The anticancer properties of thiazolo-pyrimidine derivatives have been explored in various studies. Compounds with similar structures have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study reported that certain thiazolo-pyrimidine derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines .

Case Studies

  • Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, one compound showed significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
  • Thiazolo-Pyrimidine Analogues : Research on thiazolo-pyrimidine analogues indicated that they could inhibit key enzymes involved in cancer progression. One compound demonstrated potent activity against multiple cancer cell lines with an IC50 value below 10 µM .

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer cell signaling.
  • Receptor Interaction : It may interact with receptors that modulate cellular responses to inflammation and cancer growth.

Q & A

Basic: What synthetic strategies are employed for the preparation of this thiazolo[3,2-a]pyrimidine derivative?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with the formation of the thiazole ring, followed by pyrimidine annulation and subsequent functionalization. Key steps include:

  • Condensation reactions : For example, reacting 4-(2-aminothiazol-4-yl)pyrazolines with arylidene cyanoacetates to form the thiazolo-pyrimidine core .
  • Substituent introduction : The 1-ethyl-5-methylpyrazole and 5-methylfuran groups are introduced via Knoevenagel condensation or nucleophilic substitution under reflux conditions in solvents like ethanol or DMF .
  • Final carboxamide formation : The N-phenylcarboxamide moiety is added using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
    Purification often involves column chromatography and recrystallization from ethanol/water mixtures.

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functionalities .
  • NMR spectroscopy :
    • ¹H NMR: Resonances at δ 2.1–2.5 ppm (methyl groups), δ 6.5–7.8 ppm (aromatic protons), and δ 8.2–8.5 ppm (imine proton) .
    • ¹³C NMR: Peaks at ~160–170 ppm (carbonyl carbons) and ~145–155 ppm (pyrimidine C2/C4) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are verified within ±0.4% of theoretical values .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Yield optimization requires a systematic approach:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux conditions (e.g., 80°C in ethanol/water 3:1) .
  • Continuous-flow chemistry : Implement microreactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate pyrimidine ring closure .

Advanced: How are contradictions in X-ray crystallographic data resolved?

Methodological Answer:
Discrepancies in bond lengths/angles or disorder modeling are addressed via:

  • SHELX refinement : Use SHELXL-2018 with iterative least-squares cycles and anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
  • Hydrogen-bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to validate intermolecular interactions and resolve packing ambiguities .
  • Twinned data correction : For overlapping reflections, employ TWINABS to scale and integrate data from multiple crystals .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen-bonding interactions with active-site residues (e.g., Asp86, Lys90) .
  • Non-covalent interaction (NCI) analysis : Generate reduced density gradient (RDG) plots to visualize van der Waals interactions and steric effects in crystal packing .

Advanced: How is the biological activity mechanism elucidated?

Methodological Answer:

  • Enzyme inhibition assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) to determine IC₅₀ values against target enzymes (e.g., COX-2 or topoisomerase II) .
  • Cellular uptake studies : Use fluorescence microscopy with FITC-labeled analogs to track intracellular localization in cancer cell lines (e.g., MCF-7) .
  • Transcriptomic profiling : RNA sequencing identifies differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) post-treatment .

Advanced: How is the compound’s stability assessed under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C) under nitrogen atmosphere .
  • Photostability testing : Expose solutions (in DMSO or PBS) to UV light (254 nm) for 24h and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 72h; quantify intact compound using LC-MS .

Advanced: What strategies enable selective derivatization of the core structure?

Methodological Answer:

  • Oxidation/Reduction : Convert the imine (C=N) to amine (NH) using NaBH₄/MeOH or oxidize to nitrile (CN) with MnO₂ .
  • Electrophilic substitution : Brominate the furan ring using NBS in CCl₄ under light (λ = 350 nm) .
  • Cross-coupling : Suzuki-Miyaura reactions install aryl groups at C5 using Pd(PPh₃)₄ and arylboronic acids .

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